molecular formula C10H13BFNO4 B6330915 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid CAS No. 2096335-76-9

2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid

Cat. No.: B6330915
CAS No.: 2096335-76-9
M. Wt: 241.03 g/mol
InChI Key: VHVFTUSDJCHIGD-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid” is a chemical compound with the formula C10H13BFNO4 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H13BFNO4 . The compound is a derivative of pyridine, which is a six-membered heterocyclic compound .


Chemical Reactions Analysis

The compound is involved in cross-coupling reactions. The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a focus in this field . The topic encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Scientific Research Applications

Synthesis of Heteroaryl Compounds

  • Suzuki-Miyaura Cross-Coupling Methodology : The compound is used in the synthesis of 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines via the Suzuki-Miyaura cross-coupling, offering potential for diverse substituent introduction (Kemmitt et al., 2014).

Anti-Cancer Activity

  • Synthesis of Fluoro Substituted Benzo[b]pyran : The compound plays a role in creating derivatives with anticancer activity against human cancer cell lines, such as lung, breast, and CNS cancer (Hammam et al., 2005).

Self-Assembly Property and Morphology in Surfactants

  • Boronic Acid Based Amphiphiles : The compound is integral in synthesizing boronic acid-based surfactants, demonstrating unique self-assembly properties and morphological tuning in different pH environments and in the presence of carbohydrates (Maiti et al., 2013).

Sensitization of Eu(III) and Tb(III) Emission

  • Triarylboron-Functionalized Dipicolinic Acids : Its derivatives can selectively sensitize the emissions of Eu(III) and Tb(III) ions, showing potential in luminescence applications (Park et al., 2014).

Synthesis and Characterization of Boronate Esters

  • Molecular Base Receptor Analysis : It is used in synthesizing boronate esters, which are analyzed for interactions with pyridine, triethylamine, and fluoride anion, indicating its potential in molecular recognition processes (Gómez-Jaimes et al., 2014).

Macrocyclic Chemistry

  • Synthesis of Macrocyclic and Dimeric Boronates : The compound is used to derive macrocyclic compounds and dimeric boronates, demonstrating potential in organometallic chemistry and molecular structure analysis (Fárfan et al., 1999).

Optimization of Medicinally Important Compounds

  • High Throughput Chemistry and Large Scale Synthesis : It plays a role in the optimized synthesis of medicinally important compounds, applicable to both high throughput chemistry and large-scale synthesis (Bethel et al., 2012).

Future Directions

The future directions in the field of boronic acid-based compounds involve the development of novel materials that show a longer lifetime and that can be easily recycled . These challenges are largely met by vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .

Properties

IUPAC Name

[2-fluoro-6-(oxan-4-yloxy)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO4/c12-10-8(11(14)15)1-2-9(13-10)17-7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVFTUSDJCHIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC2CCOCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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